molecular formula C4H9N3O3 B15294352 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate

3-methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate

Cat. No.: B15294352
M. Wt: 147.13 g/mol
InChI Key: KYRFXDSGDGIOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate is a chemical compound with the molecular formula C4H7N3O2. It is a member of the triazole family, which is known for its diverse range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring substituted with methoxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with methoxybenzene in the presence of a suitable catalyst and solvent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Mechanism of Action

The mechanism of action of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other triazole derivatives may not be as effective .

Properties

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

IUPAC Name

3-methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate

InChI

InChI=1S/C4H7N3O2.H2O/c1-7-3(8)5-6-4(7)9-2;/h1-2H3,(H,5,8);1H2

InChI Key

KYRFXDSGDGIOAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NN=C1OC.O

Origin of Product

United States

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